molecular formula C18H19N3O3 B14981945 2-(2,3-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

2-(2,3-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B14981945
M. Wt: 325.4 g/mol
InChI Key: MSLGHSOFQIQKDD-UHFFFAOYSA-N
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Description

2-(2,3-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound that features a combination of phenoxy, furan, and pyrazole moieties

Preparation Methods

The synthesis of 2-(2,3-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of the 2,3-dimethylphenoxy intermediate through a nucleophilic substitution reaction.

    Synthesis of the Pyrazole Derivative: The pyrazole ring is synthesized separately, often through a condensation reaction involving hydrazine and an appropriate diketone.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the pyrazole derivative in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.

Chemical Reactions Analysis

2-(2,3-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE undergoes various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Mechanism of Action

The mechanism of action of 2-(2,3-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar compounds include other furan and pyrazole derivatives:

The uniqueness of 2-(2,3-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C18H19N3O3/c1-13-5-3-7-16(14(13)2)24-12-18(22)20-17-8-9-19-21(17)11-15-6-4-10-23-15/h3-10H,11-12H2,1-2H3,(H,20,22)

InChI Key

MSLGHSOFQIQKDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=NN2CC3=CC=CO3)C

Origin of Product

United States

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